1-Picolinoylpiperidin-4-one
Description
1-Picolinoylpiperidin-4-one (CAS: 948853-54-1) is a piperidin-4-one derivative acylated at the 1-position with a picolinoyl (pyridine-2-carbonyl) group. Piperidin-4-one scaffolds are pivotal in medicinal chemistry due to their presence in natural alkaloids and synthetic drugs, offering diverse pharmacological activities such as antimicrobial, anti-inflammatory, and analgesic properties .
Properties
IUPAC Name |
1-(pyridine-2-carbonyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10/h1-3,6H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLKWONYUHIZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Picolinoylpiperidin-4-one typically involves the condensation of picolinic acid with piperidin-4-one under specific reaction conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amide bond between the picolinic acid and the piperidin-4-one .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Picolinoylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted piperidines .
Scientific Research Applications
1-Picolinoylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Picolinoylpiperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among acylated piperidin-4-ones lie in their substituents, influencing molecular weight, hydrophobicity, and pharmacokinetic profiles.
Key Observations :
- The picolinoyl group introduces a second aromatic ring (pyridine), increasing molecular weight and aromatic interactions compared to benzoyl or halogenated phenyl derivatives.
Pharmacological Activities
Piperidin-4-one derivatives exhibit varied bioactivities depending on substituents:
Key Observations :
- This compound’s pyridine ring may improve CNS targeting compared to purely aliphatic or phenyl-substituted analogs .
- Chloroacetyl derivatives show broader anticancer activity due to electrophilic reactivity .
Biological Activity
1-Picolinoylpiperidin-4-one, a compound with the CAS number 948853-54-1, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a picolinoyl group. The structural formula can be represented as follows:
This compound exhibits properties that facilitate interactions with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate key signaling pathways involved in cellular processes like proliferation and apoptosis. Notably, it has been shown to inhibit certain enzymes that play critical roles in disease progression, particularly in cancer and neurodegenerative disorders.
Therapeutic Applications
This compound has been investigated for various therapeutic applications, including:
- Anticancer Activity : Studies have demonstrated its potential to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival.
- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Neuroprotective | Protects neuronal cells from degeneration | |
| Anti-inflammatory | Reduces inflammatory markers in vitro |
Case Study 1: Anticancer Properties
A study conducted on the effects of this compound on breast cancer cell lines showed significant inhibition of cell proliferation. The compound was administered at varying concentrations, revealing a dose-dependent response where higher concentrations led to increased apoptosis rates. This study highlights the potential of this compound as a candidate for cancer therapy.
Case Study 2: Neuroprotection
In a model of neurodegeneration, researchers evaluated the protective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and preserved neuronal function, suggesting its utility in developing therapies for neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
